![molecular formula C21H22INO3 B14312388 Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide CAS No. 110816-63-2](/img/structure/B14312388.png)
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide is an organic compound belonging to the quinolinium derivatives. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and materials science. The presence of the quinolinium core and the trimethoxyphenyl group contributes to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1-methylquinolinium iodide with 3,4,5-trimethoxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide has several scientific research applications:
Nonlinear Optical Materials: This compound exhibits third-order nonlinear optical properties, making it suitable for applications in optical communications, optical modulation, and laser frequency conversion.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new therapeutic agents.
Material Science: Due to its photoluminescent properties, this compound can be used in the development of advanced materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide involves its interaction with molecular targets through its quinolinium core and trimethoxyphenyl group. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior and function. The compound’s ability to undergo various chemical reactions also contributes to its mechanism of action in different applications.
Comparison with Similar Compounds
Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide can be compared with other quinolinium derivatives, such as:
1-ethyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-quinolinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group, leading to differences in its chemical behavior and applications.
3-cyano-1-methyl-quinolinium iodide:
The unique combination of the quinolinium core and the trimethoxyphenyl group in this compound distinguishes it from other similar compounds, providing it with distinct properties and applications.
Properties
CAS No. |
110816-63-2 |
|---|---|
Molecular Formula |
C21H22INO3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C21H22NO3.HI/c1-22-17(12-10-16-7-5-6-8-18(16)22)11-9-15-13-19(23-2)21(25-4)20(14-15)24-3;/h5-14H,1-4H3;1H/q+1;/p-1 |
InChI Key |
UPSRLILKTPIRSI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C(=C3)OC)OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
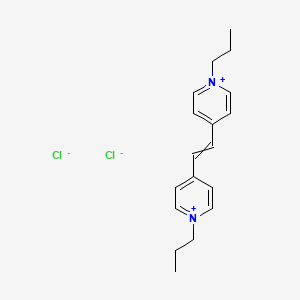
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
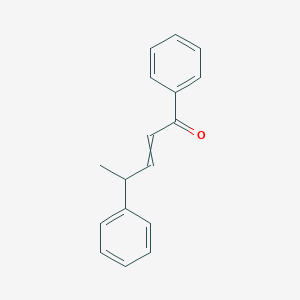
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
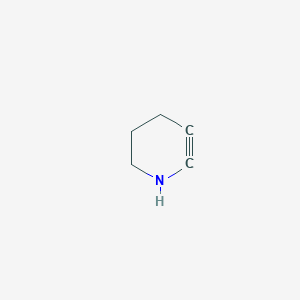

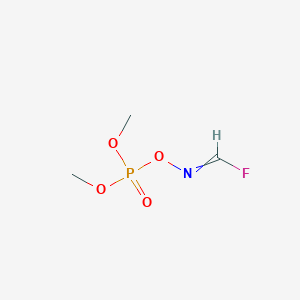

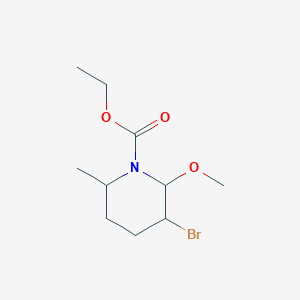
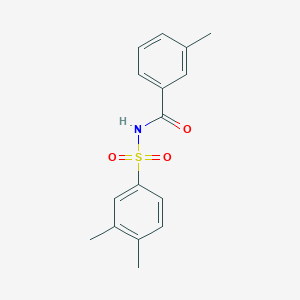
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)

![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
